molecular formula C18H15N3O5S2 B3009501 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 923387-70-6

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B3009501
CAS No.: 923387-70-6
M. Wt: 417.45
InChI Key: PDKYIOPDOUKCJZ-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a benzylsulfonyl group, a nitrophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the intermediate thiazole compound using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitrophenyl)thiazol-2-ylhydrazone: This compound shares the thiazole and nitrophenyl groups but differs in the presence of a hydrazone group instead of the benzylsulfonyl group.

    N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide: Similar structure but lacks the benzylsulfonyl group.

Uniqueness

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-17(12-28(25,26)11-13-5-2-1-3-6-13)20-18-19-16(10-27-18)14-7-4-8-15(9-14)21(23)24/h1-10H,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKYIOPDOUKCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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